8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid structural analysis
8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid structural analysis
An In-depth Technical Guide to the Structural Analysis of 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This fused bicyclic heterocycle, an isomer of purine, demonstrates remarkable synthetic versatility and a broad spectrum of pharmacological activities.[3][4] Its derivatives have been successfully developed into commercial drugs targeting a range of conditions, most notably the anxiolytic and hypnotic agents Zolpidem and Alpidem, which modulate GABA-A receptors.[2][5][6] The therapeutic potential of this scaffold extends to anticancer, antitubercular, antiviral, and anti-inflammatory applications, making it a focal point of intensive drug discovery research.[7][8][9]
8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid is a key intermediate in the synthesis of more complex pharmaceutical agents. Its structure combines the foundational imidazo[1,2-a]pyridine core with a methoxy group at the 8-position and a carboxylic acid at the 2-position. These functional groups are critical, serving as handles for further chemical modification and influencing the molecule's physicochemical properties and biological target interactions. A rigorous and unambiguous structural characterization of this molecule is therefore not merely an academic exercise but a prerequisite for its effective use in drug development, ensuring purity, predicting reactivity, and forming the basis for structure-activity relationship (SAR) studies.
This guide provides a comprehensive overview of the essential analytical techniques for the complete structural elucidation of 8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid, blending theoretical principles with practical, field-proven experimental protocols.
Compound Profile: 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid
| Parameter | Value | Source |
| IUPAC Name | 8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid | [10] |
| CAS Number | 910122-85-9 | [10] |
| Molecular Formula | C₉H₈N₂O₃ | [10] |
| Molecular Weight | 192.17 g/mol | [10] |
| InChI Key | KYIVMSMDDXMNOA-UHFFFAOYSA-N | [10] |
Workflow for Structural Elucidation
The comprehensive structural analysis of a novel or key intermediate compound follows a logical progression from primary structure confirmation to three-dimensional spatial arrangement. The following workflow outlines the standard approach for 8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid.
Caption: Workflow for synthesis and structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid, ¹H and ¹³C NMR provide unambiguous evidence for its structure.[11]
Expert Insights: Interpreting the Spectrum
The chemical shifts and coupling patterns are highly diagnostic. In the ¹H NMR spectrum, the proton at position 5 (H-5) is typically the most deshielded aromatic proton (appearing at the highest δ value) due to the anisotropic effect and electron-withdrawing nature of the adjacent bridgehead nitrogen and fused imidazole ring.[10] The presence of a sharp singlet integrating to three protons around 3.9-4.0 ppm is a clear indicator of the methoxy group.[10] The carboxylic acid proton often appears as a broad singlet at a very high chemical shift (>12 ppm) due to hydrogen bonding.[10]
In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is readily identified by its characteristic shift in the 165-170 ppm range. The carbon attached to the methoxy group (C-8) is also a key marker.[10]
Quantitative Data Summary
Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆) [10]
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |
|---|---|---|---|
| 12.80 | br s | - | COOH |
| 8.10 | d | 6.6 | H-5 |
| 7.49 | d | 8.9 | H-7 |
| ~6.9 (inferred) | t | ~7.8 | H-6 |
| 3.96 | s | - | OCH₃ |
Note: The H-6 proton signal is often a triplet and may be inferred from the coupling patterns of H-5 and H-7.
Table 2: ¹³C NMR Spectroscopic Data (101 MHz, DMSO-d₆) [10]
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| 167.2 | COOH |
| 153.4 | C-8 (C-OCH₃) |
| 129.7 - 109.9 | Aromatic Carbons |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the carboxylic acid and to avoid exchange of the acidic COOH proton.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Set the probe temperature to 298 K.
-
-
Data Acquisition:
-
¹H NMR: Acquire data using a standard single-pulse experiment. Set a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Collect 16 scans for a good signal-to-noise ratio.
-
¹³C NMR: Acquire data using a proton-decoupled pulse program (e.g., zgpg30). Set a spectral width of 240 ppm. A longer acquisition time and a larger number of scans (e.g., 1024) are required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule.
Expert Insights: Fragmentation Pathway
For 8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid, ESI in positive mode will readily protonate the molecule, yielding an [M+H]⁺ ion.[10] The expected m/z value for this ion would be 193.07, confirming the molecular formula C₉H₈N₂O₃.[10] The primary fragmentation pathways involve the neutral loss of molecules that are structurally labile. The most anticipated fragmentations are the loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group and the loss of a methyl radical followed by carbon monoxide, or a methoxy radical (·OCH₃, 31 Da).
Caption: Key ESI-MS fragmentation pathways.
Quantitative Data Summary
Table 3: High-Resolution Mass Spectrometry (HRMS-ESI) Data [10]
| Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Ion Formula |
|---|
| 193.0557 | 193.07 (low res) | [C₉H₉N₂O₃]⁺ |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol/water (1:1) with 0.1% formic acid. The acid promotes protonation for positive ion mode.
-
-
Instrument Parameters (Q-TOF or Orbitrap Mass Spectrometer):
-
Set the ionization mode to positive electrospray ionization (ESI+).
-
Optimize spray voltage (~3.5 kV), capillary temperature (~275 °C), and sheath/auxiliary gas flow rates.
-
Calibrate the mass analyzer using a known standard solution immediately prior to the run.
-
-
Data Acquisition:
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Acquire data in full scan mode over a mass range of m/z 50-500 to detect the parent ion.
-
Perform tandem MS (MS/MS) on the parent ion (m/z 193.07) to induce fragmentation and collect the fragment ion spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expert Insights: Diagnostic Vibrations
The FT-IR spectrum of 8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid will be dominated by several key absorption bands. The carboxylic acid O-H stretch will appear as a very broad band from 2500-3300 cm⁻¹, a result of extensive hydrogen bonding.[10] Superimposed on this will be C-H stretching vibrations. The carbonyl (C=O) stretch of the carboxylic acid will be a strong, sharp peak around 1705 cm⁻¹.[10] The aromatic C=C and C=N ring vibrations will appear in the 1600-1450 cm⁻¹ region, while the characteristic C-O stretch of the methoxy group provides a key signal around 1250 cm⁻¹.[10]
Quantitative Data Summary
Table 4: Key FT-IR Absorption Bands [10]
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |
|---|---|---|
| 3100–2500 | O-H stretch (Carboxylic Acid) | Broad, Strong |
| 1705 | C=O stretch (Carbonyl) | Sharp, Strong |
| 1603 | C=C / C=N stretch (Aromatic) | Medium |
| 1250 | C-O stretch (Aryl-Alkyl Ether) | Strong |
Experimental Protocol: ATR-FT-IR Analysis
-
Sample Preparation:
-
Place a small, solid sample (1-2 mg) directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.
-
-
Instrument Parameters:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
-
Set the spectral range from 4000 to 400 cm⁻¹.
-
-
Data Acquisition:
-
Lower the ATR anvil to ensure firm contact between the sample and the crystal.
-
Collect the spectrum, co-adding 32 scans at a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the key absorption peaks.
-
X-ray Crystallography
While NMR, MS, and IR confirm the molecular formula and connectivity, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[12] Although specific crystallographic data for 8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid is not widely published, studies on analogous imidazo[1,2-a]pyridine derivatives provide valuable insights into its likely conformation.[13]
Expert Insights: Expected Structural Features
Based on related structures, the fused imidazo[1,2-a]pyridine ring system is expected to be nearly planar.[10] The carboxylic acid group at the C-2 position will likely adopt a conformation that is syn-periplanar relative to the imidazole ring, which could facilitate intramolecular or intermolecular hydrogen bonding. The methoxy group at C-8 may cause minor steric interactions that lead to slight deviations from perfect planarity. The crystal packing will likely be dominated by hydrogen bonding interactions involving the carboxylic acid group and the pyridine nitrogen.[13][14]
Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol is a generalized workflow for obtaining a crystal structure.
-
Crystal Growth (Self-Validating System):
-
The primary challenge is growing diffraction-quality single crystals. This is often a trial-and-error process.
-
Method: Slow evaporation is a common technique. Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation.
-
Filter the solution into a clean vial, cover it loosely (e.g., with perforated parafilm), and allow the solvent to evaporate slowly and undisturbed over several days to weeks.
-
The formation of well-defined, non-twinned crystals is the goal.
-
-
Crystal Mounting and Data Collection:
-
Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.
-
Center the crystal in the X-ray beam of a diffractometer.
-
Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion. A complete dataset is obtained by rotating the crystal through a series of angles.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the model against the experimental data, adjusting atomic positions and thermal parameters to minimize the difference between calculated and observed structure factors. The refinement is complete when the R-factor is minimized.
-
Conclusion
The structural analysis of 8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid is a multi-faceted process that relies on the synergistic application of several advanced analytical techniques. NMR spectroscopy defines the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and formula, and FT-IR spectroscopy identifies key functional groups. Together, they provide a complete picture of the molecule's covalent structure. For absolute confirmation of its three-dimensional arrangement and solid-state packing, single-crystal X-ray crystallography is the ultimate arbiter. The protocols and insights detailed in this guide represent a robust, self-validating system for the unambiguous characterization of this important pharmaceutical intermediate, providing the foundational data necessary for its successful application in drug discovery and development.
References
-
Hu, Y., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]
-
Sondhi, S. M., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. [Link]
-
de Oliveira, C. S., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Roy, U. K., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ACS Omega. [Link]
-
Sree, G. S., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
Wikipedia. (2023). Alpidem. [Link]
-
Muzalevskiy, V. M., et al. (2016). Metal‐Free Approach to Zolpidem, Alpidem and their Analogues via Amination of Dibromoalkenes Derived from Imidazopyridine and Imidazothiazole. ResearchGate. [Link]
-
Nayak, S. K., et al. (2013). Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. ResearchGate. [Link]
-
Al-Ostath, A. I., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
Soman, S. S. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]
-
Wikipedia. (2024). Zolpidem. [Link]
-
Al-Majidi, S. M., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. [Link]
-
Crestani, F., et al. (2002). Mechanism of action of the hypnotic zolpidem in vivo. PMC. [Link]
-
Kumar, P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Uchida, M., et al. (1993). X-ray crystallographic characterization of two polymorphs of 8-(2-methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2- propynyl)-imidazo [1,2-a]pyridine. PubMed. [Link]
-
Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. [Link]
-
de Oliveira, C. S., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]
-
Asian Journal of Chemistry. (2024). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. [Link]
-
Gümüş, M., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. NIH. [Link]
-
J&K Scientific. 8-Methyl imidazo[1,2-a]pyridine-2-carboxylic acid | 88751-05-7. [Link]
-
Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
-
Al-Ostath, A. I., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. ACS Publications. [Link]
-
Paljetak, H. C., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
-
Liu, P., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. PMC. [Link]
-
Kollár, L., et al. (2017). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PMC. [Link]
-
Cuisinier, C., et al. (2016). Protein X-ray Crystallography and Drug Discovery. MDPI. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Acta Crystallographica Section E. (2011). 2-(Carboxymethyl)imidazo[1,2-a]pyridin-1-ium chloride. NIH. [Link]
-
ResearchGate. (2015). Synthesis, characterization, and X-ray crystal structures of Co(II) and La(III) complexes of a pyridine containing self-assembling system and solution studies of the Co(II) complex. [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpidem - Wikipedia [en.wikipedia.org]
- 6. Zolpidem - Wikipedia [en.wikipedia.org]
- 7. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid | 910122-85-9 | Benchchem [benchchem.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. mdpi.com [mdpi.com]
- 13. X-ray crystallographic characterization of two polymorphs of 8-(2-methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2- propynyl)-imidazo [1,2-a]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-(Carboxymethyl)imidazo[1,2-a]pyridin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
